![molecular formula C9H6Na2O6S B586567 Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate CAS No. 308338-96-7](/img/structure/B586567.png)
Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate
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Description
Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate is a derivative of phenylpropene, a type of organic compound. It is an important building block for many synthetic molecules and is used in a wide range of applications, such as drug synthesis, analytical chemistry, and biochemistry. Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate is a versatile and powerful reagent, being able to react with a variety of organic and inorganic compounds.
Scientific Research Applications
Cosmetics and Dermatology
p-Coumaric Acid: has been identified as a potential active ingredient in cosmetics, particularly due to its antimelanogenic effects . It is a natural metabolite found in many edible plants and has shown promise in reducing hyperpigmentation. This compound can inhibit melanin synthesis, which is crucial in addressing skin pigmentation disorders .
Antioxidant and Anti-inflammatory Applications
The compound exhibits significant antioxidant and anti-inflammatory properties. These characteristics make it valuable in therapeutic applications where oxidative stress and inflammatory reactions are a concern. Its role in preventing cellular damage caused by free radicals is particularly noteworthy .
Hepatoprotective Effects
Research suggests that p-Coumaric Acid could have hepatoprotective effects, potentially preventing hepatic necrosis and cholestasis. This application is significant in the treatment of liver diseases and conditions induced by harmful agents .
Anti-parasitic Activity
There is emerging evidence that p-Coumaric Acid may exert an anti-parasitic effect , particularly against Entamoeba histolytica . This application could lead to new treatments for amoebic infections and other parasitic diseases .
Pharmaceutical Intermediary
As a high-quality reagent, p-Coumaric Acid 4-O-Sulfate Disodium Salt serves as an intermediate in the synthesis of various pharmaceutical compounds, including pyridoxal 5′-phosphate . It’s a building block for synthesizing other complex compounds, which can be pivotal in drug development .
Antimicrobial and Analgesic Properties
The compound has demonstrated antimicrobial and analgesic properties, making it a candidate for developing new medications that address bacterial infections and pain management .
properties
IUPAC Name |
disodium;(E)-3-(4-sulfonatooxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6S.2Na/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14;;/h1-6H,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/b6-3+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEAEMLBRSACIO-RRHCXGJISA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Na2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747382 |
Source
|
Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |
CAS RN |
308338-96-7 |
Source
|
Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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